维雷迪麦克斯
描述
维莱迪麦克斯是一种口服生物利用度高的小分子二酰肼类激活剂配体。 该化合物已在临床试验中进行研究,以评估其在治疗各种癌症(包括胶质母细胞瘤和转移性乳腺癌)中的潜力 .
科学研究应用
维莱迪麦克斯具有广泛的科学研究应用,尤其是在化学、生物学、医学和工业领域。 在医学上,维莱迪麦克斯用于基因治疗,以调节治疗基因的表达 . 它已在临床试验中研究用于治疗胶质母细胞瘤、转移性乳腺癌和其他癌症 . 在生物学中,维莱迪麦克斯用于研究基因调控以及基因激活对细胞过程的影响 . 在工业中,维莱迪麦克斯用于开发基因治疗产品和其他生物技术应用 .
作用机制
生化分析
Biochemical Properties
Veledimex plays a crucial role in biochemical reactions by acting as an activator ligand for the ecdysone receptor-based inducible gene regulation system. This system includes two fusion proteins: Gal4-ecdysone receptor, which contains a modified ecdysone receptor fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-retinoid X receptor, which contains a chimeric retinoid X receptor fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 . In the presence of Veledimex, these proteins form a stable conformation, creating an active transcription factor complex that binds to the inducible promoter, allowing controlled transcription of the target gene .
Cellular Effects
Veledimex has significant effects on various types of cells and cellular processes. It influences cell function by inducing localized controlled production of interleukin-12, which correlates with an increase in tumor-infiltrating lymphocytes, leading to tumor growth inhibition and regression . Veledimex also crosses the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Additionally, Veledimex has been shown to increase the expression of interleukin-12 mRNA and protein in tumor cells, which in turn enhances local immune responses .
Molecular Mechanism
The molecular mechanism of Veledimex involves its binding to the ecdysone receptor located on the RheoSwitch Therapeutic System. In the absence of Veledimex, the fusion proteins form inactive, unstable, and unproductive heterodimers. In the presence of Veledimex, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex . This complex binds to the inducible promoter, allowing the controlled transcription of the target gene . This mechanism enables precise regulation of gene expression, which is essential for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Veledimex have been observed to change over time. Veledimex demonstrates dose-related increases in tumor concentration and serum interleukin-12 levels . The discontinuation of Veledimex results in a return to baseline interleukin-12 mRNA and protein expression levels . Additionally, Veledimex has been shown to cross the blood-brain barrier, with increased brain tissue levels observed in tumor-bearing mice compared to normal mice . These findings suggest that Veledimex has a stable and predictable effect over time, which is crucial for its therapeutic use.
Dosage Effects in Animal Models
The effects of Veledimex vary with different dosages in animal models. In a phase 1 dose-escalation study, Veledimex demonstrated dose-related increases in tumor concentration and serum interleukin-12 levels . Higher doses of Veledimex were associated with increased blood-brain barrier penetration and drug-related adverse events . The 20-milligram dose level was found to have the best risk-benefit profile, with fewer toxicities and higher compliance compared to higher doses . These findings highlight the importance of optimizing the dosage of Veledimex for therapeutic use.
Metabolic Pathways
Veledimex is involved in metabolic pathways that include its interaction with the ecdysone receptor-based inducible gene regulation system . Upon administration, Veledimex binds to the ecdysone receptor, forming a stable transcription factor complex that allows controlled transcription of the target gene . This interaction is crucial for the therapeutic effects of Veledimex, as it enables precise regulation of gene expression.
Transport and Distribution
Veledimex is transported and distributed within cells and tissues through its interaction with the ecdysone receptor . It has been shown to cross the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Veledimex generally has moderate to low oral bioavailability after a single oral administration in mice and monkeys, with mostly low plasma clearance and high volume of distribution . These properties are essential for its therapeutic use, as they determine the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of Veledimex is primarily determined by its interaction with the ecdysone receptor . Veledimex can cross the blood-brain barrier and accumulate in brain tissue, particularly in tumor-bearing mice . This localization is crucial for its therapeutic effects, as it enables the targeted activation of gene expression in specific cellular compartments. Additionally, Veledimex’s ability to induce localized controlled production of interleukin-12 further enhances its therapeutic potential .
准备方法
维莱迪麦克斯是昆虫蜕皮激素蜕皮激素的合成类似物 . 维莱迪麦克斯的制备涉及二酰肼结构的合成,该合成通过一系列化学反应实现。 维莱迪麦克斯的具体合成路线和反应条件是专有的,并未公开披露。 据了解,维莱迪麦克斯可以在实验室环境中生产,并可用于研究目的 .
化学反应分析
维莱迪麦克斯经历各种化学反应,包括氧化、还原和取代反应。 已知该化合物与蜕皮激素受体相互作用,形成稳定的复合物,从而激活基因转录 . 这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 这些反应形成的主要产物通常是受 RheoSwitch 治疗系统调节的活化基因产物 .
相似化合物的比较
属性
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148875 | |
Record name | INXN-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093130-72-3 | |
Record name | Veledimex [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veledimex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12170 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INXN-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELEDIMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。